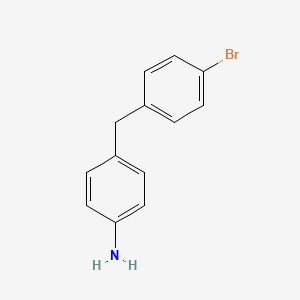
4-(4-Bromobenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobenzyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzyl group substituted with a bromine atom at the para position and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromobenzyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4,4’-(1,2-diselandiyl)dianiline with sodium borohydride (NaBH4), followed by a nucleophilic substitution reaction with 4-(4-bromobenzyl)selanyl)aniline . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(4-Bromobenzyl)aniline has several scientific research applications:
Biology: The compound can be used in the study of biological systems and as a probe to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline, used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
4-(4-Chlorobenzyl)aniline: Similar structure with a chlorine substituent instead of bromine, used in similar applications.
4-(4-Methylbenzyl)aniline: Contains a methyl group instead of bromine, used in the synthesis of various organic compounds.
Uniqueness
4-(4-Bromobenzyl)aniline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine substituent can participate in various chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12BrN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 |
InChI Key |
XUFJQEYXAZXANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















